molecular formula C30H46O5 B13061997 KadcoccinicacidG

KadcoccinicacidG

Cat. No.: B13061997
M. Wt: 486.7 g/mol
InChI Key: QHPJCJWQJZZBNQ-NHBSYALLSA-N
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Description

Kadcoccinic Acid G is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine for its anti-inflammatory and antioxidant properties . Structurally, it belongs to the kadcoccinic acid family (A–J), characterized by a lanostane skeleton modified with hydroxyl, carboxyl, or ketone groups. Its molecular formula is C30H46O5, with a molecular weight of 485.3 g/mol ([M-H]⁻) . X-ray crystallography and NMR studies confirm its tetracyclic framework with a 3-oxo group and hydroxyl substitutions at C-2 and C-19, contributing to its polarity and bioactivity .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(2-carboxyethyl)-7-(2-hydroxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O5/c1-17(9-8-10-18(2)28(33)34)21-11-12-22-23(20(21)4)16-24-27(22)19(3)15-25(29(5,6)35)30(24,7)14-13-26(31)32/h10,16-17,19,21-23,25,27,35H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)/b18-10-/t17-,19-,21-,22?,23+,25+,27+,30-/m1/s1

InChI Key

QHPJCJWQJZZBNQ-NHBSYALLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CCC(=O)O)C(C)(C)O

Canonical SMILES

CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CCC(=O)O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinicacidG involves several steps, starting with the extraction of triterpenoids from the stems of Kadsura coccinea. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used for other triterpenoids. These processes typically include solvent extraction, chromatography, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Kadcoccinic Acid G shares structural homology with other lanostane triterpenoids but differs in oxidation states and substituent positions. Key comparisons include:

Compound Molecular Formula Molecular Weight ([M-H]⁻/[M+H]⁺) Key Functional Groups Source Bioactivity
Kadcoccinic Acid G C30H46O5 485.3 3-oxo, 2α/19α-OH Kadsura coccinea Antioxidant, cytotoxic
Kadcoccinic Acid A C30H46O4 499.3 ([M-H]⁻) 3-oxo, 2α-OH, 24-COOH Kadsura coccinea Cytotoxic
Kadcoccinic Acid D C28H42O5 453.3 ([M+H]⁺) 3-oxo, 2α-OH, 19α-OAc Kadsura heteroclita Anti-inflammatory
Ursolic Acid C30H48O3 455.4 ([M-H]⁻) 3β-OH, 28-COOH Multiple plants Anticancer, anti-diabetic
Maslinic Acid C30H48O4 471.4 ([M-H]⁻) 2α,3β-diOH, 28-COOH Olive, Kadsura spp. Antiviral, anti-inflammatory

Key Observations :

  • Oxidation State : Kadcoccinic Acid G’s 3-oxo group distinguishes it from ursolic acid (3β-OH) and maslinic acid (2α,3β-diOH), reducing its hydrogen-bonding capacity but enhancing electrophilicity .
  • Substituents : Unlike Kadcoccinic Acid A (24-COOH) and D (19α-OAc), Kadcoccinic Acid G lacks ester or carboxyl groups beyond C-28, impacting solubility and membrane permeability .
  • Bioactivity : The 2α/19α-OH configuration in Kadcoccinic Acid G correlates with higher antioxidant activity compared to Kadcoccinic Acid A, as hydroxyl groups enhance radical scavenging .

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